molecular formula C30H21N7O10S B11770775 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B11770775
M. Wt: 671.6 g/mol
InChI Key: VLEROZTXHVGLOT-UHFFFAOYSA-N
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Description

4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound known for its vibrant color and extensive applications in various fields. This compound is characterized by its azo groups, which are responsible for its chromophoric properties, making it useful in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with suitable coupling components under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: Reduction of azo groups leads to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and a reagent for various organic synthesis reactions.

Biology

In biological research, it serves as a staining agent for microscopy and histology, helping to visualize cellular components.

Medicine

Industry

Industrially, it is used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include redox reactions and covalent modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)benzoic acid
  • 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)phenylsulfonic acid

Uniqueness

Compared to similar compounds, 4-((4-(4-((3-Carboxy-4-hydroxyphenyl)diazenyl)benzamido)phenyl)diazenyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications across various fields highlight its versatility and importance.

Properties

Molecular Formula

C30H21N7O10S

Molecular Weight

671.6 g/mol

IUPAC Name

4-[[4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]benzoyl]amino]phenyl]diazenyl]-5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C30H21N7O10S/c38-24-14-9-20(15-23(24)29(41)42)34-32-18-3-1-16(2-4-18)27(39)31-17-5-7-19(8-6-17)33-35-25-26(30(43)44)36-37(28(25)40)21-10-12-22(13-11-21)48(45,46)47/h1-15,25,38H,(H,31,39)(H,41,42)(H,43,44)(H,45,46,47)

InChI Key

VLEROZTXHVGLOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O

Origin of Product

United States

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